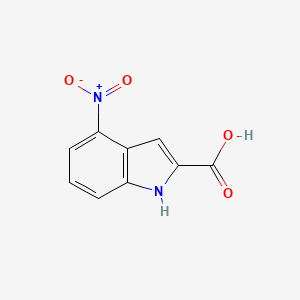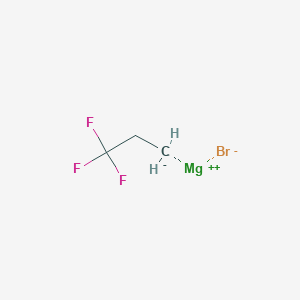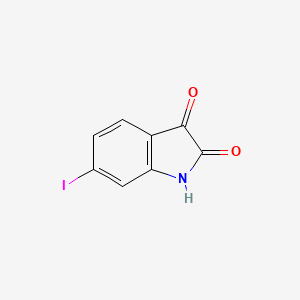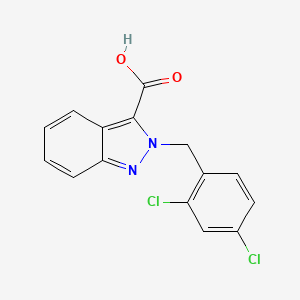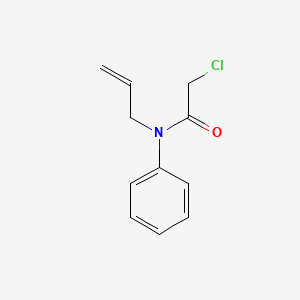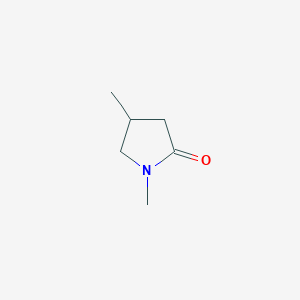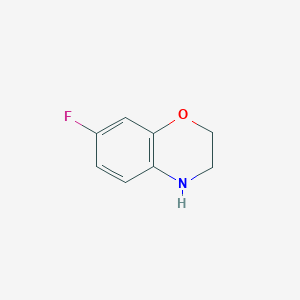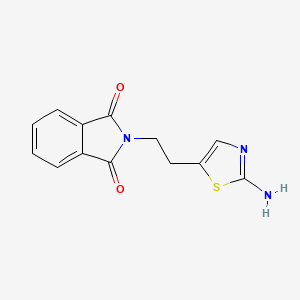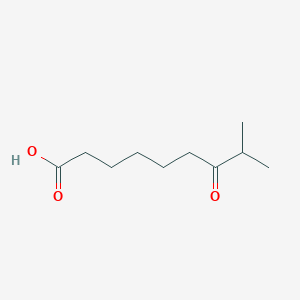![molecular formula C25H18N2 B1317005 9,9'-螺并[芴]-2,2'-二胺 CAS No. 67665-45-6](/img/structure/B1317005.png)
9,9'-螺并[芴]-2,2'-二胺
描述
9,9’-Spirobi[fluorene]-2,2’-diamine is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules . It is mainly used in organic electronics due to its robust structure and two perpendicularly arranged π systems . It can be used in the synthesis of spirobifluorene based conjugated microporous polymers which can potentially be used as a gas absorbent . It may also be used as a hole transporting material which can be used in the fabrication of perovskite solar cells .
Synthesis Analysis
The new square planar tetracarboxylate ligand L (4,4′,4′′,4′′′- (9,9′-spirobi [fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid) was synthesized and used for synthesis of the Metal–Organic Framework Cu2L (H2O)2· (EtOH)4 denoted SBF–Cu . This material possesses the classical 4–4 regular tiling topology with paddle-wheel inorganic building units .
Molecular Structure Analysis
The molecular structure of 9,9’-Spirobi[fluorene]-2,2’-diamine can be viewed using Java or Javascript .
Chemical Reactions Analysis
9,9’-Spirobi[fluorene]-2,2’-diamine is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules . It is mainly used in organic electronics due to its robust structure and two perpendicularly arranged π systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9,9’-Spirobi[fluorene]-2,2’-diamine include a density of 1.3±0.1 g/cm3, boiling point of 474.9±40.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 71.0±0.8 kJ/mol, flash point of 236.8±21.4 °C, index of refraction of 1.758, molar refractivity of 101.4±0.4 cm3, and molar volume of 247.0±5.0 cm3 .
科学研究应用
新型聚酰亚胺衍生物
9,9'-螺并[芴]-2,2'-二胺已被用于合成具有显着特性的新型聚酰亚胺。这些聚酰亚胺是器官溶性和光学透明的,使其适用于各种应用。它们表现出低吸湿性、低介电常数和优异的热稳定性,分解温度高于 510 °C。此外,它们可以形成透明、柔韧且坚固的薄膜,这在电子和光学材料中很有用 (Zhang et al., 2010); (Shu-jiang et al., 2011).
OLED 中的电光特性
在有机发光二极管 (OLED) 中,9,9'-螺并[芴]-2,2'-二胺衍生物已被用于提高热稳定性和发光效率。例如,一项研究证明了这些化合物在蓝色磷光 OLED 中的成功应用,显示出具有高发光效率的明亮蓝色发射 (Seo & Lee, 2017).
圆偏振发光材料
9,9'-螺并[芴]-2,2'-二胺的手性衍生物已被开发为一类新型圆偏振发光材料。这些材料表现出溶剂依赖的圆偏振发光,这在光电子学和光子学应用中具有重要意义 (Kubo et al., 2020).
光物理和电化学性质
已经对 9,9'-螺并[芴]-2,2'-二胺衍生物的光物理和电化学性质进行了研究。这包括了解结构修饰如何影响它们的电子性质,这对于开发先进的电子材料至关重要 (Sicard et al., 2019).
钙钛矿太阳能电池
在可再生能源领域,9,9'-螺并[芴]-2,2'-二胺衍生物已被用于为钙钛矿太阳能电池开发空穴传输材料。这些材料提高了太阳能电池的功率转换效率和稳定性。一项特别的研究强调了提高功率转换效率和显着提高稳定性,使这些衍生物有望用于太阳能应用 (Liu et al., 2016).
高性能螺并[芴-9,9'-氧杂蒽]衍生物
9,9'-螺并[芴]-2,2'-二胺及其衍生物已被用于为有机电子产品制造高性能材料。这些衍生物具有成本低、稳定性和效率高的特点,适用于各种电子应用 (Sun et al., 2021).
荧光/磷光混合有机发光二极管
研究还集中于使用螺并[芴-9,9'-硫杂蒽]核衍生物开发有机发光二极管 (OLED) 中的蓝色发射器。这些化合物显示出高效率,并且由于其热稳定性和降低的聚集猝灭而受益,使其适用于先进的显示技术 (Li et al., 2015).
气体分离应用
9,9'-螺并[芴]-2,2'-二胺衍生物已被用于合成固有微孔聚酰亚胺,用于气体分离应用。这些聚合物表现出高溶解性、良好的热稳定性和增加的气体渗透性,在工业气体分离过程中显示出潜力 (Ma et al., 2013).
安全和危害
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
The future directions of 9,9’-Spirobi[fluorene]-2,2’-diamine could involve its use in the synthesis of spirobifluorene based conjugated microporous polymers which can potentially be used as a gas absorbent . It may also be used as a hole transporting material which can be used in the fabrication of perovskite solar cells .
作用机制
Target of Action
The primary target of 9,9’-Spirobi[fluorene]-2,2’-diamine, also known as 9,9’-Spirobi[9H-fluorene]-2,2’-diamine, is in the field of organic electronics . It is used in the synthesis of spirobifluorene-based conjugated microporous polymers .
Mode of Action
The compound features a sp3-hybridized carbon with two perpendicularly aligned π systems . This unique structure allows the two fluorene units to be maintained in orthogonal planes , which effectively suppresses excimer formation frequently observed in the solid state of many fluorescent dyes .
Biochemical Pathways
The compound is involved in the synthesis of spirobifluorene-based conjugated microporous polymers . These polymers can be obtained directly from unsubstituted spirobifluorene using an inexpensive FeCl3 mediator via either oxidative polymerization, Friedel-Crafts polymerization, or competitive oxidative/Friedel-Crafts polymerization .
Pharmacokinetics
It is soluble in common organic solvents , which could potentially impact its bioavailability in certain applications.
Result of Action
The compound is known for its high quantum efficiencies and nondispersive ambipolar carrier transporting properties . It is used as a hole transporting material in the fabrication of perovskite solar cells . The resulting conjugated microporous polymers show large surface areas and high micropore volumes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, its high glass-transition temperature and excellent thermal stability make it suitable for use in environments with varying temperatures . Furthermore, its solubility in common organic solvents allows for easy processing in various industrial applications .
生化分析
Biochemical Properties
9,9’-Spirobi[fluorene]-2,2’-diamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s rigid structure and high thermal stability make it an excellent candidate for studying enzyme interactions. It has been observed to interact with enzymes involved in oxidative polymerization and Friedel-Crafts polymerization, which are essential for synthesizing conjugated microporous polymers . These interactions are primarily non-covalent, involving π-π stacking and hydrogen bonding, which stabilize the enzyme-substrate complex and facilitate the reaction.
Cellular Effects
The effects of 9,9’-Spirobi[fluorene]-2,2’-diamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it has been found to alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 9,9’-Spirobi[fluorene]-2,2’-diamine exerts its effects through specific binding interactions with biomolecules. The compound’s spiro structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or activator. For instance, it has been shown to inhibit certain oxidative enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,9’-Spirobi[fluorene]-2,2’-diamine change over time due to its stability and degradation properties. The compound is known for its high thermal and chemical stability, which allows it to maintain its activity over extended periods . Prolonged exposure to light and oxygen can lead to its gradual degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, with changes in gene expression and metabolic activity observed over weeks to months.
Dosage Effects in Animal Models
The effects of 9,9’-Spirobi[fluorene]-2,2’-diamine vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular function and promote healthy metabolic activity . At high doses, it can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
9,9’-Spirobi[fluorene]-2,2’-diamine is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized through oxidative pathways, where it undergoes hydroxylation and subsequent conjugation with glucuronic acid . These metabolic transformations are facilitated by enzymes such as cytochrome P450 oxidases, which play a crucial role in the compound’s biotransformation and elimination from the body.
Transport and Distribution
Within cells and tissues, 9,9’-Spirobi[fluorene]-2,2’-diamine is transported and distributed through specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, where it can interact with intracellular proteins and organelles . Binding proteins, such as albumin, facilitate its transport in the bloodstream, ensuring its distribution to various tissues and organs.
Subcellular Localization
The subcellular localization of 9,9’-Spirobi[fluorene]-2,2’-diamine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. These localizations are essential for the compound’s role in modulating cellular processes and biochemical reactions.
属性
IUPAC Name |
9,9'-spirobi[fluorene]-2,2'-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H,26-27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXFPQGHCPOFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)N)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572564 | |
| Record name | 9,9'-Spirobi[fluorene]-2,2'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67665-45-6 | |
| Record name | 9,9'-Spirobi[fluorene]-2,2'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


